molecular formula C11H17NO3 B3186507 Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1246281-86-6

Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B3186507
CAS No.: 1246281-86-6
M. Wt: 211.26 g/mol
InChI Key: MXCNJPMLNRBZJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 1246281-86-6) is a bicyclic organic compound with a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . The structure features a 6-azabicyclo[3.1.1]heptane core, where the nitrogen atom is part of the bicyclo scaffold, and a ketone group (3-oxo) is positioned on the bridgehead carbon. The tert-butyloxycarbonyl (Boc) group at the 6-position serves as a protective moiety for the amine, enhancing stability during synthetic processes.

This compound is sensitive to moisture and requires storage at 2–8°C under dry conditions . Its hazard profile includes H302 (harmful if swallowed), necessitating precautions such as wearing protective gloves (P280) and avoiding inhalation (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCNJPMLNRBZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246281-86-6
Record name tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran. The reaction mixture is often cooled to 0°C to control the exothermic reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives.

Scientific Research Applications

A study demonstrated the use of microwave-assisted synthesis to enhance the reaction efficiency, resulting in higher yields compared to traditional heating methods. This approach not only reduces reaction time but also minimizes by-products, making it a valuable method for producing this compound in research settings.

Medicinal Chemistry

Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate has shown promise in drug development due to its structural similarity to biologically active molecules. Its applications include:

  • Analgesic Compounds : Research indicates potential use as a scaffold for developing new analgesics.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for:

  • Functionalization : The presence of reactive sites enables further modifications leading to diverse derivatives.

Materials Science

Due to its distinctive properties, this compound is explored in materials science for:

  • Polymerization : It can act as a monomer or crosslinking agent in polymer synthesis, contributing to the development of novel materials with specific mechanical properties.

Table 2: Safety Information

Hazard StatementPrecautionary Measures
H315: Causes skin irritationP264: Wash hands thoroughly after handling
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate with structurally related bicyclic compounds, focusing on molecular features , reactivity , and applications .

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1246281-86-6 C₁₁H₁₇NO₃ 211.26 6-aza core, 3-oxo group, Boc protection
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-16-6 C₁₀H₁₈N₂O₂ 198.26 3,6-diaza core (two nitrogen atoms), Boc protection; antitumor intermediate
Tert-butyl endo-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate 3050984-67-0 C₁₁H₁₈N₂O₂ 210.28 6-aza core, 3-amino substituent, Boc protection
Tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide 1520084-19-8 C₁₁H₁₇NO₄S 259.32 3-thia (sulfur) core, sulfone group, Boc protection
Tert-butyl 3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylate N/A C₁₁H₁₇NO₃ 211.26 3-oxa (oxygen) core, Boc protection at 1-position

Reactivity and Functional Group Analysis

  • 3-Oxo Group (Target Compound): The ketone at the 3-position enhances electrophilicity, making the compound prone to nucleophilic attacks (e.g., Grignard reactions or reductions to alcohols) .
  • 3-Amino Substituent (CAS 3050984-67-0): The amine group enables peptide coupling or alkylation reactions, broadening its utility in drug discovery compared to the ketone-containing target compound .

Biological Activity

Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate, also known by its CAS number 1246281-86-6, is a bicyclic compound with notable biological activity. This compound has drawn attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1246281-86-6

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with biological targets effectively. The compound exhibits properties that may influence enzyme activity, particularly in relation to lipases and other hydrolases, which are crucial in metabolic processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
  • Neuroprotective Effects : Some studies have proposed that compounds with similar structures might offer neuroprotective benefits, although specific research on this compound is limited.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with microbial lipases demonstrated that the compound could enhance lipase activity under specific conditions, suggesting potential applications in biocatalysis and pharmaceutical synthesis .

Case Study 2: Antimicrobial Activity

In a screening of various bicyclic compounds for antimicrobial properties, this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Data Table of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEnhanced lipase activity under specific conditions
AntimicrobialSignificant inhibition against Gram-positive bacteria
NeuroprotectivePotential effects noted but requires further study

Safety and Handling

The safety profile of this compound indicates it should be handled with caution due to potential irritants associated with its chemical structure:

Hazard StatementsPrecautionary Measures
H315: Causes skin irritationP280: Wear protective gloves
H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes

Q & A

Basic Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate? A: The synthesis typically involves reacting a bicyclic precursor (e.g., 3-oxo-6-azabicyclo[3.1.1]heptane) with tert-butyl chloroformate in the presence of a base like triethylamine. Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents, with reactions conducted at low temperatures (0–5°C) to enhance selectivity and minimize side reactions. Yield optimization (~70–80%) requires strict moisture control and inert atmospheres .

Basic Structural Characterization

Q: Which techniques are most reliable for confirming the molecular structure of this compound? A: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. Complementary methods include 1^1H/13^{13}C NMR to verify functional groups (e.g., tert-butyl at δ ~1.4 ppm) and mass spectrometry (ESI-MS) for molecular weight validation. IR spectroscopy can confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) .

Advanced Regioselective Functionalization

Q: How can regioselective functionalization of the bicyclic core be achieved? A: Microwave-assisted coupling reactions with aryl halides or boronic acids (Suzuki-Miyaura) enable regioselective modifications. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivatives undergo Buchwald-Hartwig amination or Ullmann-type couplings at the 3-position under Pd catalysis. Reaction optimization (e.g., ligand choice, temperature) is critical to avoid diastereomer formation .

Advanced Stereochemical Challenges

Q: What strategies address stereochemical control during derivatization? A: Chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s catalysts) can enforce stereocontrol. For example, tert-butyl 3-aryl derivatives synthesized via asymmetric hydrogenation or kinetic resolution achieve >90% enantiomeric excess (ee). Computational modeling (DFT) aids in predicting transition states to guide ligand design .

Basic Reactivity and Transformations

Q: What common chemical transformations are feasible with this compound? A: The 3-oxo group undergoes nucleophilic additions (e.g., Grignard reagents), while the ester can be hydrolyzed to carboxylic acids under acidic/basic conditions. Reductive amination of the ketone (e.g., NaBH4_4/AcOH) introduces amino groups, enabling further diversification .

Advanced Computational Modeling

Q: How can computational methods predict binding modes in biological studies? A: Molecular docking (AutoDock, Schrödinger Suite) and MD simulations assess interactions with targets like nicotinic acetylcholine receptors (nAChRs). For example, derivatives of 3,6-diazabicyclo[3.1.1]heptane show subnanomolar affinity for α4β2 nAChR via π-π stacking and hydrogen bonding, validated by in vitro assays .

Advanced Biological Activity Mechanisms

Q: What mechanisms underlie its antitumor or neurological activity? A: Derivatives act as ligands for nAChRs or kinase inhibitors. For instance, pyridinyl-3,6-diazabicycloheptane-anilines inhibit α4β2 nAChR (IC50_{50} <1 nM) via competitive binding. Antitumor activity may involve apoptosis induction via Bcl-2/Bax pathway modulation .

Basic Purification and Stability

Q: What purification methods ensure high purity, and how should the compound be stored? A: Flash chromatography (FC) with gradients of petroleum ether/EtOAc (4:6 to 1:1) effectively isolates products. Stability tests recommend storage under argon at 2–8°C in sealed containers to prevent ester hydrolysis or oxidation .

Advanced Data Contradictions in Synthetic Yields

Q: Why do reported yields vary for similar synthetic routes? A: Discrepancies arise from differences in reaction scale, purification techniques, or starting material purity. For example, microwave synthesis (60–80% yield) outperforms conventional heating (40–50%) due to faster kinetics and reduced side reactions .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do substituents influence biological activity in SAR studies? A: Electron-donating groups (e.g., -OCH3_3) at the 4-position of aniline moieties enhance α4β2 nAChR affinity by 10-fold. Bulky tert-butyl groups improve metabolic stability but reduce solubility, necessitating lipophilicity optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
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Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate

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